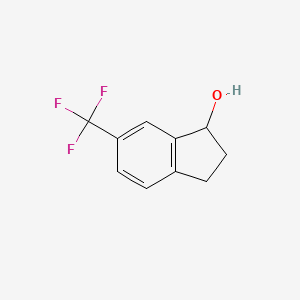

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAICRPHZHDNVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731271 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869725-46-2 | |

| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL typically involves the introduction of the trifluoromethyl group into the indane structure. One common method is the trifluoromethylation of indane derivatives using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl iodide in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding indane derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 6-(Trifluoromethyl)-2,3-dihydro-1H-indane.

Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group attached to an indane framework, which significantly influences its chemical reactivity and physical properties. The molecular formula is with a molecular weight of approximately 216.16 g/mol. The presence of both a trifluoromethyl group and a hydroxyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for further research in medicinal chemistry and organic synthesis.

Chemistry

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyl group can be oxidized to form a ketone. |

| Reduction | Can be reduced to form corresponding indane derivatives. |

| Substitution | Trifluoromethyl group can participate in nucleophilic substitution reactions. |

Biology

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor modulation. Studies suggest that the trifluoromethyl group enhances bioactivity and selectivity towards biological targets, indicating possible applications in drug discovery .

Medicine

This compound is explored as a pharmaceutical intermediate in the development of new drugs. Its unique properties may allow it to interact with various biological pathways, making it a candidate for therapeutic applications.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and materials with unique properties. The incorporation of the trifluoromethoxy group into pesticides has led to the development of new crop protection products .

Research has shown that this compound exhibits potential as an enzyme inhibitor. In vitro studies indicated that it could modulate specific pathways involved in disease processes, highlighting its potential role as a therapeutic agent .

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis of this compound through continuous flow reactors demonstrated increased yield and purity compared to traditional batch methods. This advancement could facilitate large-scale production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Indene Core

Table 1: Substituent Comparison

Key Findings :

- Positional Effects : The 6-position trifluoromethyl group in the target compound enhances electronic effects compared to 5-position analogs (e.g., 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine), which may alter reactivity in substitution reactions .

- Functional Group Impact : Replacing the hydroxyl group with a ketone (e.g., 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one) increases electrophilicity, making it suitable for nucleophilic additions .

- Steric Effects : Bulkier groups like tert-butyl (6-tert-Butyl-2,3-dihydro-1H-inden-5-ol) reduce solubility but improve thermal stability, contrasting with the smaller -CF₃ group .

Key Findings :

- The trifluoromethyl-substituted indenol exhibits higher synthetic efficiency (71% yield) compared to methoxy-substituted analogs (5.1–28.1%), likely due to reduced steric interference from -CF₃ .

- Chlorinated derivatives (e.g., 5-Chloro-2,3-dihydro-1H-inden-1-one) achieve moderate yields but require harsh acids (H₂SO₄), limiting scalability .

Biological Activity

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-OL is a compound of significant interest due to its unique structural characteristics and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may influence its interactions with biological targets, making it a candidate for pharmacological applications.

- Molecular Formula : CHFO

- Molecular Weight : 202.17 g/mol

- CAS Number : 869725-46-2

The compound features both a trifluoromethyl group and a hydroxyl group, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, suggesting potential roles in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing their activity and leading to therapeutic effects.

The presence of the trifluoromethyl group is thought to enhance binding affinity to biological targets, which could lead to increased selectivity and efficacy in pharmacological applications .

The mechanisms by which this compound exerts its biological effects involve:

- Interaction with Enzymes : The compound's structural features allow it to bind effectively to certain enzymes, modulating their activity.

- Receptor Binding : It may act as an agonist or antagonist at various receptors, influencing signaling pathways crucial for cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Distinguishing Features |

|---|---|

| 6-(Trifluoromethyl)-2,3-dihydro-1H-indane | Lacks hydroxyl group; less reactive |

| 6-(Trifluoromethyl)-2,3-dihydro-1H-indanone | Contains a ketone group instead of a hydroxyl group |

| 6-(Trifluoromethyl)-1-indanone | Different functional groups; affects reactivity |

| 6-(Trifluoromethyl)-2,3-dihydro-1H-indanone | Similar structure but lacks the hydroxyl functionality |

This table highlights how the dual functional groups in this compound confer distinct reactivity and potential biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound:

- Anticancer Activity : In vitro studies have indicated that derivatives of dihydroindene compounds exhibit antiproliferative effects against various cancer cell lines. For example, modifications in structure led to varying degrees of activity against K562 cell lines .

- Antiviral Properties : Initial findings suggest potential antiviral activities, although further investigations are needed to confirm these effects and elucidate the underlying mechanisms .

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, indicating possible therapeutic applications in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.